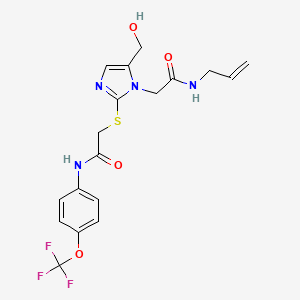
N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O4S and its molecular weight is 444.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in mimicking histidine residues in proteins, potentially influencing enzyme activity and receptor binding.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that N-allyl derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing imidazole rings have been reported to exhibit antibacterial and antifungal properties. Studies on related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating that N-allyl derivatives may also possess similar activities .
Anti-inflammatory Effects
The anti-inflammatory potential of N-allyl derivatives is supported by their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds with similar functionalities have been documented to reduce inflammation markers in preclinical models, suggesting that N-allyl derivatives could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
Structure–Activity Relationship (SAR)
The biological activity of N-allyl derivatives can be influenced by various structural modifications. For instance:
- Alkyl Chain Length : Variations in the length of the allyl group can affect solubility and membrane permeability.
- Substituents on the Imidazole Ring : Different substituents can enhance or diminish receptor affinity and selectivity.
- Trifluoromethoxy Group : This group has been associated with increased potency due to enhanced electronic properties.
科学研究应用
Biological Activities
The compound exhibits several significant biological properties that have been explored in research:
Antimicrobial Activity
Research indicates that imidazole derivatives, similar to N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide, possess antimicrobial properties. For example, compounds with imidazole moieties have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Certain imidazole derivatives have demonstrated anticancer activities by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the imidazole ring can enhance the compound's ability to inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
Enzyme Inhibition
Compounds containing imidazole structures are known to inhibit various enzymes, including proteases and kinases. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role, such as cancer and inflammatory disorders .
Therapeutic Potential
The therapeutic applications of this compound can be categorized as follows:
| Therapeutic Area | Potential Applications | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Disruption of cell membranes |
| Anticancer | Chemotherapy adjunct | Induction of apoptosis |
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Enzyme inhibition |
Case Studies
Several case studies illustrate the applications of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazole derivatives against E. coli and found that modifications similar to those in N-allyl compounds significantly increased antibacterial activity, demonstrating zones of inhibition that suggest effective antimicrobial properties .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with imidazole derivatives showed a marked decrease in cell viability, supporting their potential use as anticancer agents. The study highlighted the importance of structural modifications in enhancing efficacy .
属性
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-2-7-22-15(27)9-25-13(10-26)8-23-17(25)30-11-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h2-6,8,26H,1,7,9-11H2,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZQRHGJXBLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













